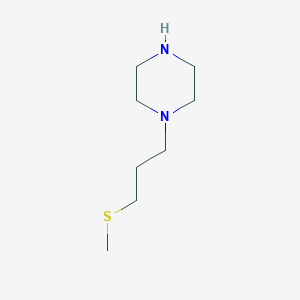

1-(3-(Methylthio)propyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a wide array of clinically used drugs. researchgate.net The unique physicochemical properties of the piperazine moiety, such as its basicity, conformational flexibility, and ability to improve aqueous solubility, make it a valuable component in drug design. nih.govnih.gov

Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

Antipsychotic and Antidepressant Effects: Many drugs targeting the central nervous system incorporate the piperazine scaffold. researchgate.net

Anticancer Activity: The piperazine nucleus is a key feature in numerous anticancer agents.

Antimicrobial and Antiviral Properties: Piperazine-containing compounds have shown efficacy against various pathogens. nih.gov

The versatility of the piperazine ring allows for substitution at its nitrogen atoms, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.net This adaptability has made it a go-to building block for medicinal chemists aiming to optimize lead compounds. nih.gov

Significance of Thioether Moieties in Bioactive Compounds and Organic Synthesis

The thioether group (R-S-R'), while perhaps less celebrated than the piperazine ring, plays a crucial role in the functionality of numerous bioactive molecules and as a key intermediate in organic synthesis. The sulfur atom in a thioether linkage imparts specific electronic and steric properties that can significantly influence a molecule's biological activity.

Thioether moieties are found in a variety of natural products and synthetic compounds with diverse therapeutic applications. For instance, they are components of certain antibiotics and have been incorporated into molecules with anticancer and anti-inflammatory properties. The sulfur atom can participate in important biological interactions, including hydrogen bonding and coordination with metal ions in enzymes. nih.gov

In organic synthesis, thioethers are valuable intermediates due to the reactivity of the sulfur atom, which can be readily oxidized to sulfoxides and sulfones, or involved in the formation of carbon-carbon bonds. This chemical tractability allows for the further diversification of molecular structures.

Rationale for Investigating 1-(3-(Methylthio)propyl)piperazine as a Research Scaffold

The decision to investigate this compound as a research scaffold is rooted in the strategic combination of the piperazine and thioether functionalities. The hypothesis is that this specific arrangement will yield a molecule with a unique profile of properties, potentially leading to novel applications.

The key rationales include:

Hybrid Functionality: The compound brings together the solubility-enhancing and biologically active nature of the piperazine ring with the unique electronic and metabolic characteristics of the thioether group.

Modulation of Physicochemical Properties: The thioether-containing propyl chain can influence the lipophilicity and membrane permeability of the molecule, which are critical parameters for drug-like properties.

Metabolic Stability: The thioether linkage may offer different metabolic pathways compared to more common ester or amide linkages, potentially leading to improved pharmacokinetic profiles.

Synthetic Tractability: The presence of a secondary amine on the piperazine ring and the reactivity of the thioether group provide multiple points for chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Overview of Advanced Research Perspectives and Methodological Approaches

The investigation of this compound and its derivatives is being approached through a variety of modern research techniques. A primary focus is on the synthesis of the core molecule and a library of analogues for biological screening. Synthetic strategies may involve the alkylation of piperazine with a suitable 3-(methylthio)propyl halide or tosylate. nih.gov

Once synthesized, the compounds are subjected to a battery of characterization techniques, including:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the chemical structure and purity of the synthesized compounds. nih.gov

Physicochemical Profiling: Experimental and computational methods are employed to determine key properties such as solubility, lipophilicity (LogP), and pKa.

Biological Screening: The compounds are tested in a variety of in vitro assays to assess their activity against different biological targets, such as enzymes, receptors, or microbial strains. researchgate.net

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding modes of these compounds with their biological targets and to guide the design of more potent analogues. dntb.gov.ua

The research into this compound is a multidisciplinary effort, combining the expertise of synthetic chemists, medicinal chemists, and biologists to fully elucidate the potential of this promising chemical scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2S |

|---|---|

Molecular Weight |

174.31 g/mol |

IUPAC Name |

1-(3-methylsulfanylpropyl)piperazine |

InChI |

InChI=1S/C8H18N2S/c1-11-8-2-5-10-6-3-9-4-7-10/h9H,2-8H2,1H3 |

InChI Key |

LPILYNFKZHWSSG-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCN1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 3 Methylthio Propyl Piperazine

Retrosynthetic Analysis of 1-(3-(Methylthio)propyl)piperazine

A logical retrosynthetic analysis of this compound suggests two primary disconnection points, leading to readily available starting materials. The most straightforward approach involves the disconnection of the C-N bond between the piperazine (B1678402) ring and the propyl chain. This leads to piperazine and a suitable 3-(methylthio)propyl electrophile, such as 1-halo-3-(methylthio)propane.

A secondary disconnection can be envisioned at the C-S bond of the thioether. This would yield a 1-(3-halopropyl)piperazine intermediate and a methylthiolate source. However, the first approach is generally more direct and common in practice.

Optimized Synthetic Routes for this compound from Precursors

The synthesis of this compound is most efficiently achieved through the N-alkylation of the piperazine nucleus. This section explores the key reactions and strategies employed in this process.

N-Alkylation Reactions on Piperazine Nuclei

The direct N-alkylation of piperazine with a 3-(methylthio)propyl halide is a primary route for the synthesis of the target molecule. This reaction is a classic example of nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic carbon of the alkyl halide.

To favor mono-alkylation and minimize the formation of the disubstituted by-product, an excess of piperazine is often used. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or DMF being frequently employed. nih.govresearchgate.net

A simplified, one-pot procedure for the synthesis of monosubstituted piperazines has been developed, which avoids the need for protecting groups by reacting a protonated piperazine species. This method respects the principles of green chemistry by using heterogeneous catalysis and simplifying the work-up procedure. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Features |

| Piperazine | 1-Bromo-3-(methylthio)propane | K₂CO₃ | Acetonitrile | Standard conditions, excess piperazine to promote mono-alkylation. |

| Piperazine | 1-Chloro-3-(methylthio)propane | NaI (catalyst), K₂CO₃ | DMF | Finkelstein conditions to enhance reactivity of the chloride. |

| Piperazine monohydrochloride | 3-(Methylthio)propyl mesylate | Heterogeneous metal ion catalyst | Methanol | Greener approach, avoids traditional protecting groups. mdpi.com |

Formation of Thioether Bonds via Alkylation or Thiol-ene Reactions

The thioether linkage in this compound is typically pre-installed in the alkylating agent. However, alternative strategies involving the formation of the thioether bond during the synthesis are also viable. The synthesis of thioethers is a fundamental transformation in organic chemistry, with S-alkylation of thiols being a common method. acsgcipr.org

One such approach would involve the reaction of 1-(3-halopropyl)piperazine with a methylthiolate source, such as sodium thiomethoxide. This is a direct S-alkylation reaction.

A more modern and "green" alternative is the thiol-ene reaction. This involves the radical-mediated addition of a thiol to an alkene. wikipedia.org In this context, one could react 1-allylpiperazine (B86097) with methanethiol (B179389) in the presence of a radical initiator. The thiol-ene reaction is known for its high efficiency, stereoselectivity, and atom economy, making it an attractive option for sustainable synthesis. wikipedia.orgrsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| 1-(3-Bromopropyl)piperazine | Sodium thiomethoxide | S-Alkylation | Direct formation of the thioether bond. |

| 1-Allylpiperazine | Methanethiol | Thiol-ene Reaction | Radical-mediated, high atom economy, often proceeds under mild conditions. wikipedia.org |

Strategic Use of Protecting Groups in Piperazine Synthesis

To achieve selective mono-functionalization of the piperazine ring and avoid the formation of undesired by-products, the use of protecting groups is a widely adopted strategy. mdpi.com The most common protecting group for one of the nitrogen atoms of piperazine is the tert-butyloxycarbonyl (Boc) group.

Stereoselective Synthesis Approaches for this compound Derivatives

While this compound itself is achiral, the introduction of substituents on the piperazine ring or the propyl chain can create stereocenters. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications. rsc.org

Several strategies for the asymmetric synthesis of substituted piperazines have been reported. These include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring with predefined stereochemistry. nih.govrsc.org

Catalytic Enantioselective Synthesis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This can involve asymmetric hydrogenation, alkylation, or cyclization reactions. rsc.org

Asymmetric Lithiation-Trapping: A method for the direct functionalization of the piperazine ring in an enantioselective manner using a chiral ligand. nih.gov

These methodologies can be adapted to synthesize chiral derivatives of this compound, for instance, by starting with a chiral substituted piperazine and then performing the N-alkylation with the 3-(methylthio)propyl group.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.net For the synthesis of this compound, several green approaches can be considered:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in N-alkylation reactions. eurekaselect.com

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. rsc.org

Catalyst-Free Reactions: Developing reaction conditions that proceed efficiently without the need for a catalyst can simplify purification and reduce waste. researchgate.net

Atom-Economic Reactions: Employing reactions like the thiol-ene addition, which incorporate all atoms of the reactants into the final product, maximizes efficiency and minimizes waste. wikipedia.org

By adopting these strategies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Profiling of 1 3 Methylthio Propyl Piperazine

Chemical Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The nucleophilic nature of the nitrogen atoms in the piperazine ring of 1-(3-(methylthio)propyl)piperazine dictates its reactivity in various chemical transformations. These reactions are fundamental for the derivatization and functionalization of the molecule.

Acylation and Sulfonylation Reactions

The secondary amine in the piperazine ring of this compound can be readily acylated or sulfonylated. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with chloroacetyl chloride introduces a chloroacetyl group, a versatile handle for further functionalization. nih.gov

Sulfonylation: Similarly, sulfonylation introduces a sulfonyl group (R-SO2) onto the piperazine nitrogen. This is accomplished using sulfonyl chlorides in the presence of a base. These reactions are often employed to synthesize compounds with specific biological activities.

A proposed reaction mechanism for the acylation of a piperazine derivative involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acylating agent. mdpi.com This is followed by the elimination of a leaving group, typically a chloride ion, to yield the acylated product. mdpi.com

Quaternization Chemistry of this compound

The tertiary nitrogen atom in the piperazine ring of this compound can undergo quaternization. This reaction involves the alkylation of the tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. The quaternization process introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's physical and biological properties.

Oxidation and Reduction Reactions of the Thioether Moiety in this compound

The thioether group (-S-) in this compound is a key site for redox reactions. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which are more hydrophilic than the parent thioether. nih.gov This transformation can be triggered by various oxidizing agents. nih.gov

The oxidation of thioethers to sulfoxides is a well-established reaction in organic chemistry. nih.gov For example, the oxidation of a thioether can be achieved using hydrogen peroxide, although this reaction can be slow. nih.gov More efficient oxidation can be achieved using peroxyl radicals generated from the irradiation of aqueous solutions containing alkyl chlorides. nih.gov Another method involves the use of iodine, which oxidizes the thioether to a sulfoxide (B87167) and generates hydriodic acid as a byproduct. nih.gov

Conversely, the reduction of the oxidized species (sulfoxides and sulfones) back to the thioether is also possible, although less commonly explored in the context of this specific molecule. This redox switch has been exploited in the design of drug delivery systems where a change in the oxidation state of the thioether leads to a change in the properties of the material. nih.gov

Derivatization Strategies for Structural Elucidation and Activity Modulation of this compound

The derivatization of this compound is a common strategy to explore its structure-activity relationship and to develop new compounds with desired biological properties. These strategies often involve modifications at both the piperazine ring and the thioether moiety.

Derivatives of piperazine are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.gov For example, piperazine derivatives have been investigated as ACAT-1 inhibitors, which are potential therapeutic agents for hyperlipidemia. mdpi.com The synthesis of these derivatives often involves multi-step reaction sequences, including acylation, alkylation, and other functional group transformations. nih.govmdpi.com

The following table provides examples of derivatization reactions and the resulting compounds:

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Acyl Chloride | Acylation | N-Acyl-1-(3-(methylthio)propyl)piperazine |

| This compound | Sulfonyl Chloride | Sulfonylation | N-Sulfonyl-1-(3-(methylthio)propyl)piperazine |

| This compound | Alkyl Halide | Quaternization | Quaternary ammonium salt of this compound |

| This compound | Oxidizing Agent | Oxidation | 1-(3-(Methylsulfinyl)propyl)piperazine or 1-(3-(Methylsulfonyl)propyl)piperazine |

Chemical Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is an important consideration for its storage and application. Like other piperazine derivatives, it can undergo degradation under certain conditions, such as elevated temperatures and in the presence of oxidizing agents. utexas.edu

Studies on the thermal degradation of piperazine have shown that it can undergo complex reactions, leading to the formation of various degradation products. utexas.eduresearchgate.net The degradation of piperazine is often a first-order reaction, and the rate of degradation is dependent on temperature. utexas.edu For instance, at elevated temperatures, piperazine can degrade through S_N2 substitution reactions. utexas.edu

The degradation of piperazine can also be influenced by the presence of other chemicals. For example, in the context of carbon capture, the degradation of piperazine in a solvent blend with 2-amino-2-methylpropanol (AMP) was found to be faster than when piperazine was alone. nih.gov

The degradation of piperazine can lead to a variety of products, including N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine. utexas.edu In some cases, the piperazine ring itself can contract to form an imidazoline (B1206853) derivative. nih.gov

The following table summarizes the known degradation products of piperazine under different conditions:

| Condition | Major Degradation Products |

| Thermal Degradation | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine utexas.edu |

| Oxidative Degradation | Formic acid, 1-piperazinecarboxaldehyde, Ethylenediamine, Piperazinone nih.gov |

| In the presence of AMP (thermal) | 4,4-dimethyl-2-oxazolidinone, α,α-dimethyl-1-piperazineethanamine, Ammonia nih.gov |

It is important to note that the specific degradation pathways and products of this compound may differ from those of unsubstituted piperazine due to the presence of the methylthiopropyl group. However, the general principles of piperazine degradation provide a useful framework for understanding its stability.

Computational Chemistry and Advanced Molecular Modeling of 1 3 Methylthio Propyl Piperazine

Conformational Analysis and Energy Landscapes of 1-(3-(Methylthio)propyl)piperazine

The flexibility of the propylthio linkage and the piperazine (B1678402) ring in this compound gives rise to a complex conformational landscape. Understanding the energetically favorable conformations is crucial as it dictates the molecule's shape and its ability to interact with biological macromolecules.

Studies on similar piperazine-containing molecules have utilized methods like Density Functional Theory (DFT) to identify the global minimum energy structure. For instance, in a study on a different piperazine derivative, the global minimum energy was found to be -30955 eV in the gas phase using the B3LYP-D functional. jksus.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. jksus.org Such calculations are vital for understanding the inherent stability and predominant shapes of this compound in different environments.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic structure and reactivity of this compound. These computational techniques are employed to determine a variety of molecular properties that govern the compound's chemical behavior.

DFT methods, such as B3LYP and WB97XD, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. jksus.org Key reactivity descriptors derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. jddtonline.info

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding. jddtonline.inforesearchgate.net For instance, in studies of aryl sulfonyl piperazine derivatives, MEP analysis revealed that negative electrostatic potentials are localized on the sulfamide (B24259) function, while positive potentials are found on hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net

These quantum chemical studies provide a detailed electronic portrait of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Docking Studies with Protein Targets (e.g., Receptors, Enzymes, Transporters)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.

The process involves placing the 3D structure of this compound, typically its lowest energy conformation, into the binding site of a protein. A scoring function is then used to estimate the binding affinity, with lower binding energies indicating a more stable complex. researchgate.net

Molecular docking studies have been widely applied to various piperazine derivatives to explore their interactions with a range of protein targets, including:

Enzymes: Piperazine derivatives have been investigated as inhibitors of enzymes like thymidine (B127349) phosphorylase and matrix metalloproteinases (MMPs). nih.govdntb.gov.uanih.gov Docking studies help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. dntb.gov.ua

Receptors: The interaction of piperazine compounds with receptors, such as the androgen receptor and G-protein coupled receptors (GPCRs), has been explored to understand their potential as receptor antagonists or modulators. researchgate.netnih.govresearchgate.net

Transporters: While specific docking studies on this compound with transporters are less common in the provided context, this methodology is applicable to understanding how the compound might interact with transporter proteins, affecting its cellular uptake and efflux.

For example, in a study of phenylpiperazine derivatives, molecular docking with the androgen receptor revealed binding affinities of -7.5 and -7.1 kcal/mol for different compounds, highlighting the formation of hydrogen, electrostatic, and hydrophobic bonds. researchgate.netnih.gov Similarly, docking of piperazine derivatives into the active site of topoisomerase IIα has been used to visualize their binding mechanism. mdpi.com These studies underscore the power of molecular docking in rationalizing the structure-activity relationships of piperazine-based compounds.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.

MD simulations are particularly useful for:

Assessing Binding Stability: By simulating the ligand-protein complex in a solvent environment, MD can assess the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate conformational stability.

Characterizing Intermolecular Interactions: MD simulations allow for a detailed analysis of the dynamic nature of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and the protein.

Investigating Solvent Effects: The explicit inclusion of water molecules in MD simulations provides a more realistic representation of the biological environment and its influence on ligand binding.

For instance, MD simulations have been used to study the absorption of CO2 in piperazine-activated solutions, providing insights into molecular distribution and absorption mechanisms at a molecular level. nih.gov Although specific MD simulation data for this compound is not detailed in the provided search results, this technique is a standard and powerful tool for refining docking results and gaining a deeper understanding of the dynamics of ligand-receptor interactions for any piperazine derivative.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools for early-stage assessment of the drug-likeness of a compound, helping to identify potential liabilities before significant resources are invested. nih.govri.se

A variety of computational tools and web servers, such as SwissADME and ADMETlab 2.0, are used to predict a wide range of ADME properties based on the molecule's structure. mdpi.comnih.gov Key predicted parameters for this compound would include:

Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor potential are predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand how the compound will be distributed throughout the body.

Metabolism: The prediction of cytochrome P450 (CYP) enzyme inhibition and substrate specificity is crucial for identifying potential drug-drug interactions. For example, studies on the designer drug TFMPP, a piperazine derivative, identified metabolites resulting from hydroxylation and degradation of the piperazine moiety. nih.gov

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and clearance can provide insights.

In silico ADME studies on various piperazine derivatives have shown that many exhibit favorable pharmacokinetic profiles, adhering to criteria such as Lipinski's rule of five. mdpi.com For example, a study on piperazine-indole hybrids indicated that several candidates exhibited promising characteristics. nih.gov These predictive models are essential for guiding the optimization of lead compounds to improve their drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA/CoMSIA Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of new analogs and for guiding the design of more potent compounds.

2D-QSAR: In 2D-QSAR, the biological activity is correlated with various molecular descriptors calculated from the 2D structure, such as topological, electronic, and physicochemical properties. mdpi.com

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D arrangement of atoms. nih.govnih.gov

CoMFA: This method calculates the steric and electrostatic interaction fields of a set of aligned molecules. The variations in these fields are then correlated with the biological activity. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model. nih.govmdpi.com

To build a robust QSAR model, a dataset of this compound analogs with their corresponding biological activities would be required. The general steps involve:

Data Set Preparation: A series of analogs with a range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: For 2D-QSAR, various descriptors are calculated. For CoMFA/CoMSIA, the interaction fields are computed.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the model. The predictive power of the model is assessed using techniques like cross-validation and an external test set. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 1 3 Methylthio Propyl Piperazine

Receptor Binding Affinity and Functional Profiling (e.g., Dopamine (B1211576), Serotonin (B10506), Histamine (B1213489), Sigma Receptors)

The interaction of piperazine-containing compounds with various G-protein coupled receptors (GPCRs) has been a significant area of research. Specific substitutions on the piperazine (B1678402) scaffold can profoundly influence binding affinity and selectivity.

Studies on a series of indazole and piperazine-based compounds have highlighted the importance of the substituent on the aryl portion of the piperazine moiety for affinity towards dopamine D₂ and serotonin 5-HT₁ₐ receptors. The introduction of an electron-donating methylthio substituent at the ortho position of the phenyl ring results in a strong binding affinity for these receptors, approximately three times higher than that observed with methoxy (B1213986) and ethoxy groups at the same position. nih.gov This suggests that the methylthio group plays a crucial role in the interaction with the receptor's binding pocket. nih.gov

In the context of multi-target ligands, N-phenylpiperazine derivatives have been evaluated for their selectivity between D₃ and D₂ dopamine receptors. nih.gov Compounds featuring a 4-(thiophen-3-yl)benzamide (B12553508) moiety conjugated to a substituted phenylpiperazine have shown high affinity for the D₃ receptor, with Kᵢ values in the low nanomolar range and over 400-fold selectivity against the D₂ receptor. nih.gov

Furthermore, the piperazine ring itself is a critical structural element for dual affinity at histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors. acs.orgnih.gov Research comparing piperidine (B6355638) and piperazine derivatives demonstrated that replacing a piperidine ring with a piperazine ring significantly impacts binding affinity. For instance, one compound's affinity for the σ₁R changed dramatically from a Kᵢ of 1531 nM (piperazine) to 3.64 nM (piperidine), while maintaining high affinity for the H₃R (Kᵢ = 3.17 nM for piperazine vs. 7.70 nM for piperidine). acs.orgnih.gov This highlights the piperazine moiety's role in fine-tuning the selectivity profile of dual-target ligands. acs.orgnih.gov Other piperazine derivatives have also been shown to interact with both sigma receptors to varying degrees. acs.org

The following table summarizes the binding affinities of representative N-phenylpiperazine derivatives at dopamine and serotonin receptors.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

| N-(3-(4-(2-methylthiophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | Dopamine D₂ | 19.3 |

| Serotonin 5-HT₁ₐ | 1.3 | |

| Serotonin 5-HT₂ₐ | 171.1 | |

| N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide | Dopamine D₂ | 58.7 |

| Serotonin 5-HT₁ₐ | 11.1 | |

| Serotonin 5-HT₂ₐ | 205.0 | |

| Data sourced from a study on indazole and piperazine scaffolds. nih.gov |

Enzyme Inhibition or Activation Assays (e.g., Monoamine Oxidases, Ureases)

The piperazine scaffold is present in molecules that have been investigated for their inhibitory effects on various enzymes, including monoamine oxidases (MAOs) and ureases.

Monoamine Oxidase (MAO) Inhibition: MAOs are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are applied in the treatment of neurodegenerative diseases like Parkinson's disease. acs.org A study of pyridazinobenzylpiperidine derivatives, which are structurally related to piperazine compounds, revealed that most of the synthesized molecules showed a higher inhibitory activity against MAO-B than MAO-A. nih.gov For example, a derivative with a 3-chloro substituent (S5) was the most selective inhibitor for MAO-B, with an IC₅₀ value of 0.202 µM and a selectivity index of 19.04 over MAO-A. nih.gov This indicates that piperazine-like structures can be tailored to achieve selective MAO inhibition. nih.gov

Urease Inhibition: Urease is a nickel-containing metalloenzyme that hydrolyzes urea (B33335) and is a target for treating bacterial infections and for agricultural applications. nih.gov Various heterocyclic compounds have been explored as urease inhibitors. nih.gov Studies involving N-phenyl urea/thiourea compounds have shown that the inclusion of a 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) moiety can enhance inhibitory activity against urease. nih.gov While direct inhibition data for 1-(3-(Methylthio)propyl)piperazine is not specified, the general class of piperazine derivatives has shown potential in this area. nih.gov

Cellular Signaling Pathway Modulation by this compound (e.g., Second Messenger Systems)

The interaction of this compound and its analogs with GPCRs implies a modulation of intracellular second messenger systems. Receptors like the dopamine D₂, serotonin 5-HT₁ₐ, and histamine H₃ are known to couple to G-proteins, which in turn regulate the production of second messengers such as cyclic AMP (cAMP) and the inositol (B14025) phosphate (B84403) pathway.

For example, piperazine derivatives that act as serotonin receptor agonists are expected to decrease serotonin turnover in the brain. acs.org This effect is a downstream consequence of receptor stimulation and subsequent signaling cascade activation. acs.org One related compound, 1-(m-trifluoromethylphenyl)piperazine, was shown to decrease the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the brain, consistent with its role as a serotonin receptor agonist. acs.org

In the context of plant biology, novel trifluoromethylpyridine piperazine derivatives have been found to act as plant activators. Proteomic analysis revealed that one such compound could activate the phenylpropanoid biosynthesis pathway, enhancing the plant's defensive response to viral infections. This demonstrates that piperazine derivatives can modulate complex signaling networks, leading to broad physiological effects.

Ion Channel and Transporter Modulation Studies

While direct studies on the modulation of specific ion channels by this compound are limited in publicly available literature, the known pharmacology of related arylpiperazine compounds suggests potential interactions with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Arylpiperazine compounds are known to interact with these transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. The ability of a related compound, 1-(m-trifluoromethylphenyl)-piperazine, to inhibit the binding of serotonin to brain membranes suggests a possible interaction at serotonin recognition sites, which could include the transporter. acs.org Imaging studies using tracers like [¹²³I]FP-CIT, which binds to DAT, are used to assess dopaminergic degeneration, and various drugs are known to interfere with this binding, highlighting the potential for many compounds to interact with this transporter. However, specific data on the direct binding affinity or functional modulation of this compound on these transporters requires further investigation.

Assessment of Antimicrobial, Antifungal, or Antiviral Activities in Cellular Models

The piperazine moiety is a common feature in many compounds developed for their antimicrobial, antifungal, and antiviral properties.

Antifungal Activity: Piperazine derivatives have shown significant promise as antifungal agents. A piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This compound exhibited an IC₅₀ value of 0.16 µM against the enzyme and demonstrated in vitro antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus fumigatus. Another study synthesized a series of novel triazole compounds containing a piperazine moiety, with several showing potent activity against various fungi. For example, compound 1d had a MIC₈₀ value of 0.25 μg/mL against C. albicans, which was four times lower than the standard drug fluconazole. acs.org

Antiviral Activity: The core piperazine structure itself has demonstrated antiviral properties. It was found to inhibit Chikungunya virus, an alphavirus, by binding to a conserved hydrophobic pocket on the viral capsid protein. acs.org This interaction provides a structural basis for designing more potent piperazine-based anti-alphaviral drugs. acs.org Additionally, piperazine derivatives containing a trifluoromethylpyridine group have been developed as plant activators with significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Antibacterial Activity: Numerous studies have screened piperazine derivatives for their antibacterial effects. A series of novel piperazine derivatives were tested against Gram-positive bacteria like Staphylococcus aureus and MRSA, and Gram-negative bacteria such as Escherichia coli and Shigella flexineri. One compound, RL-308, showed potent activity, particularly against Shigella flexineri, with a minimum inhibitory concentration (MIC) of 2 µg/mL. The mechanism for some piperazine-based antimicrobial polymers involves electrostatic interactions with the negatively charged bacterial cell wall, leading to cell lysis and death. nih.gov

The following table presents the in vitro antifungal activity of selected triazole compounds containing a piperazine moiety.

| Compound | C. albicans (MIC₈₀ µg/mL) | C. neoformans (MIC₈₀ µg/mL) | T. rubrum (MIC₈₀ µg/mL) | M. gypseum (MIC₈₀ µg/mL) |

| 1d | 0.25 | 1 | 2 | 8 |

| 1f | 0.5 | 1 | 1 | 1 |

| 1g | 0.5 | 1 | 1 | 0.5 |

| 1i | 0.25 | 0.5 | 1 | 0.5 |

| 1j | 1 | 4 | 4 | 0.25 |

| Fluconazole (FCZ) | 1 | 8 | >64 | 32 |

| Voriconazole (VCZ) | 0.03125 | 0.03125 | 0.0625 | 0.25 |

| Data derived from a study on novel triazole antifungal agents. acs.org |

Elucidation of Molecular Mechanisms of Action (e.g., Proteomics-mediated Pathways, Gene Expression)

Mechanistic studies have begun to unravel how piperazine-containing compounds exert their biological effects at the molecular level.

For antifungal activity, a clear mechanism has been identified for a piperazine propanol derivative. It acts by inhibiting the enzyme 1,3-beta-D-glucan synthase. This was further supported by genetic evidence, as mutations in the FKS1 gene, which encodes a subunit of the synthase, altered the sensitivity of Saccharomyces cerevisiae to the compound.

The antiviral mechanism of piperazine against alphaviruses has been elucidated through structural biology. X-ray crystallography revealed that piperazine binds directly to a conserved hydrophobic pocket within the viral capsid protein, providing a molecular basis for its inhibitory action. acs.org

In the field of plant science, proteomic analysis of tobacco plants treated with a trifluoromethylpyridine piperazine derivative showed an upregulation of defensive enzymes like superoxide (B77818) dismutase (SOD) and polyphenol oxidase (PPO). This study also used qRT-PCR to confirm the activation of the phenylpropanoid biosynthesis pathway, linking the compound's protective effect to the enhancement of specific defense-related gene expression.

Furthermore, piperazine-based compounds have been designed for applications in gene therapy. By conjugating cationic piperazine structures to carrier proteins like ferritin, researchers have created systems for the delivery of small interfering RNA (siRNA). acs.org These systems can induce selective gene silencing, demonstrating that the piperazine scaffold can be utilized to modulate gene expression for therapeutic purposes. acs.org

In Vivo Pharmacological Investigations of 1 3 Methylthio Propyl Piperazine in Animal Models

Behavioral Neuroscience Studies in Rodents Investigating Mechanistic Pathways (e.g., Antipsychotic-like, Antidepressant-like Effects)

There are no available research articles detailing behavioral neuroscience studies conducted on 1-(3-(Methylthio)propyl)piperazine in rodent models. Consequently, there is no scientific evidence to characterize its potential antipsychotic-like or antidepressant-like effects or to elucidate the mechanistic pathways that might underlie such activities. Studies on other piperazine (B1678402) derivatives have shown a wide range of effects, from antipsychotic action to depressogenic-like behavior, underscoring that the pharmacological profile is highly dependent on the specific substitutions on the piperazine ring. nih.govnih.gov Without specific studies, the behavioral effects of this compound remain unknown.

Neurotransmitter System Modulation In Vivo (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine)

There is a lack of in vivo data regarding the modulation of key neurotransmitter systems by this compound. Research on related compounds demonstrates that piperazine derivatives can act on various monoamine neurotransmitter systems. nih.gov For instance, some derivatives can influence the release and reuptake of dopamine, serotonin, and norepinephrine. wikipedia.orgnih.gov However, no studies have specifically measured the in vivo effects of this compound on the levels or turnover of these neurotransmitters in the brain.

Target Engagement and Occupancy Studies in Animal Brains

No target engagement or receptor occupancy studies for this compound in animal brains have been published. Such studies, often utilizing techniques like positron emission tomography (PET), are crucial for understanding how a compound interacts with its intended molecular targets in a living organism and for correlating target engagement with pharmacological effects. The molecular targets of this compound and its ability to engage them in the central nervous system have not been determined.

Preclinical Efficacy Studies in Non-Human Disease Models (Focusing on Mechanistic Insights)

There is no evidence of preclinical efficacy studies of this compound in any non-human models of disease. Animal models are essential for evaluating the therapeutic potential of a new chemical entity before it can be considered for human trials. The lack of such studies means that the potential utility of this compound for any specific disease remains entirely unexplored.

Structure Activity Relationship Sar Studies of 1 3 Methylthio Propyl Piperazine Derivatives

Systematic Substitutions on the Piperazine (B1678402) Nitrogen Atoms and Their Impact on Activity

The piperazine moiety, with its two nitrogen atoms, offers a prime site for chemical modification. The fundamental activity of piperazine derivatives is often dictated by the nature of the substituents at the N1 and N4 positions. researchgate.net In the context of 1-(3-(methylthio)propyl)piperazine, one nitrogen is occupied by the methylthiopropyl chain, leaving the other nitrogen (N4) available for a wide range of substitutions.

Research has shown that the introduction of various aryl, alkyl, or heterocyclic groups at the N4 position can significantly modulate the biological activity of the resulting compounds. For instance, in the development of antagonists for the CXCR4 receptor, a key target in cancer and inflammatory diseases, substituting the terminal piperazine nitrogen with different groups was explored to improve properties like permeability. nih.gov A series of N-substituted propyl piperazines were synthesized to investigate how these changes affect CXCR4 activity and metabolic stability. nih.gov

Similarly, in the quest for novel dopamine (B1211576) D2/D3 receptor ligands, a series of compounds were designed with various N-aromatic heterocyclic substitutions on the piperazine ring, including different indole (B1671886) substitutions. nih.gov These studies aim to build a reliable pharmacophore model to understand the binding affinities and selectivities of these compounds. nih.gov Interestingly, the basicity of the piperazine nitrogen connected to the substituent can be altered without negatively impacting receptor affinity, suggesting that this nitrogen may not be critical for hydrogen bonding or ionic interactions with the target receptors. nih.gov

Table 1: Impact of N4-Substitutions on Piperazine Derivatives

| N4-Substituent Type | General Impact on Activity/Properties | Therapeutic Area Example |

|---|---|---|

| Alkyl Groups | Modulates lipophilicity and metabolic stability. researchgate.net | CXCR4 Antagonists nih.gov |

| Aryl Groups | Can enhance binding affinity through various interactions. | Antimycobacterial Agents mdpi.com |

| Heterocyclic Groups | Offers diverse interaction possibilities and can fine-tune selectivity. nih.gov | Dopamine Receptor Ligands nih.gov |

| Acyl Groups | Can alter the electronic properties and hydrogen bonding capacity. | Antidepressants researchgate.net |

This table provides a generalized overview. Specific effects are highly dependent on the exact substituent and the biological target.

Modification of the Alkyl Thioether Side Chain and its Biological Implications

The alkyl thioether side chain, -(CH2)3-S-CH3, is another critical component of the this compound scaffold that has been a focus of SAR studies. Modifications to this chain, including altering its length, replacing the sulfur atom, or introducing substituents, can have profound effects on the biological activity of the derivatives.

The length of the alkyl chain is a key determinant of activity. For example, in a series of CXCR4 antagonists, varying the carbon chain length of piperazine side chain analogs was a key optimization strategy. nih.gov Propyl and butyl piperazine derivatives demonstrated better on-target potency compared to their ethyl piperazine counterparts. nih.gov Similarly, in the development of antiproliferative agents based on natural product scaffolds, it was found that a three-carbon spacer often resulted in a slight increase in activity compared to a two-carbon spacer, possibly due to the elongation of the alkyl side chain retaining modulating activity. nih.gov

The thioether moiety itself is significant. The sulfur atom can participate in interactions with biological targets, and its replacement or oxidation can lead to changes in activity. nih.gov The thiophenyl group, for instance, can engage in π-π interactions with aromatic residues in proteins. ontosight.ai

Furthermore, the introduction of substituents along the alkyl chain can influence the compound's conformation and interaction with target proteins. These modifications can alter the flexibility of the side chain, which may be crucial for optimal binding.

Table 2: Effects of Alkyl Thioether Side Chain Modifications

| Modification | Observation | Biological Context |

|---|---|---|

| Chain Length | ||

| Ethyl vs. Propyl/Butyl | Propyl and butyl chains showed better potency. nih.gov | CXCR4 Antagonists nih.gov |

| Two-carbon vs. Three-carbon spacer | Three-carbon spacer led to slightly increased activity. nih.gov | Antiproliferative agents nih.gov |

| Thioether Moiety | ||

| Presence of Thiophenyl group | Can participate in π-π stacking interactions with protein residues. ontosight.ai | General drug-receptor binding ontosight.ai |

This table illustrates how changes in the side chain can be tuned to optimize biological outcomes.

Positional Isomerism and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms in a molecule can be a critical factor in its biological activity. For derivatives of this compound, both positional isomerism and stereochemistry can play significant roles.

Positional isomerism refers to the different possible locations of substituents on the piperazine ring or any attached aromatic systems. The placement of a substituent can dramatically alter the molecule's shape and electronic properties, thereby affecting its ability to bind to a biological target. For instance, in a series of ketamine analogs, the position of a methoxy (B1213986) group on the aromatic ring influenced the compound's metabolic profile. mdpi.com

Stereochemistry, the spatial arrangement of atoms, is also of paramount importance. The piperazine ring can adopt different conformations, such as a chair or boat form, and the substituents can be in axial or equatorial positions. doi.org These conformational preferences can influence how the molecule fits into a binding site. Furthermore, the introduction of chiral centers, for example by substitution on the piperazine ring carbons or the alkyl side chain, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. It is a well-established principle in medicinal chemistry that one stereoisomer is often significantly more active than the other. Studies on piperidin-4-one derivatives, which share the six-membered nitrogen-containing ring structure, have demonstrated the profound effect of stereochemistry on antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, for piperazine-fused cyclic disulfides, the cis- and trans-fused diastereomers exhibit remarkably different specificities towards reductants. chemrxiv.org

Development of SAR Models for Optimized Biological Responses

To rationalize the vast amount of data generated from SAR studies and to guide the design of new, more potent compounds, researchers often develop computational models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.

For piperazine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov In one study on piperazine-based matrix metalloproteinase inhibitors, a CoMFA model was developed using a training set of inhibitors that differed only in the substituent on the distal piperazine nitrogen. nih.gov This model provided key insights into the steric and electrostatic requirements for ligand binding and was validated with a separate test set of compounds. nih.gov

The development of such models often requires careful consideration of ligand conformations, alignment schemes, and partial charge calculations to achieve satisfactory predictive power. nih.gov These models can shed light on the specific interactions between the ligand and the target protein, helping to explain experimentally observed SAR data. nih.gov For other classes of piperidone derivatives, QSAR models have also been developed to predict cytotoxicity, identifying molecular density and other topological and geometrical indices as important factors. nih.gov The ultimate goal of these models is to facilitate the in-silico design of new derivatives with optimized biological responses before undertaking their chemical synthesis, thereby saving time and resources.

Bioisosteric Replacements of the Piperazine Ring and Thioether Moiety

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The piperazine ring and the thioether moiety in this compound derivatives are both amenable to this approach.

The piperazine ring is a common scaffold in drug discovery, and numerous bioisosteres have been explored. nih.govresearchgate.net These include other cyclic diamines like homopiperazine, as well as various fused-ring systems and spirocyclic analogs. nih.govenamine.netnih.gov For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.net In the development of GlyT1 inhibitors, a pyrrolidino-pyrazole was explored as a bioisostere for piperazine. blumberginstitute.org The choice of bioisostere can significantly impact the molecule's properties; for instance, replacing the piperazine with a different heterocyclic structure can alter basicity, which in turn affects permeability and off-target effects. nih.gov

The thioether moiety can also be replaced with other groups. A common bioisosteric replacement for a thioether is an ether, an amine, or a sulfoxide (B87167)/sulfone. The sulfur atom in the thiophene (B33073) ring, a related sulfur-containing heterocycle, is known to enhance drug-receptor interactions through hydrogen bonding. nih.gov Thiophene is also explored as a bioisosteric replacement for phenyl rings to improve physicochemical properties and metabolic stability. nih.gov Such modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, leading to improved biological profiles.

Table 3: Common Bioisosteric Replacements

| Original Moiety | Common Bioisosteres | Potential Advantages of Replacement |

|---|---|---|

| Piperazine | Homopiperazine, Pyrrolidines, Fused-ring systems (e.g., diazabicycloalkanes), Spiro-diamines. nih.govenamine.netnih.govblumberginstitute.org | Improved selectivity, altered basicity and permeability, reduced off-target effects. nih.govblumberginstitute.org |

| Thioether (-S-) | Ether (-O-), Amine (-NH-), Sulfoxide (-SO-), Sulfone (-SO2-) | Modified polarity, hydrogen bonding capacity, and metabolic stability. nih.gov |

This table highlights some of the common strategies for bioisosteric replacement and their potential benefits.

Metabolic Pathways and Biotransformation of 1 3 Methylthio Propyl Piperazine Non Human Focus

In Vitro Metabolic Stability Studies in Animal Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in drug discovery and development to predict how a compound will behave in a living organism. nuvisan.com These assays typically utilize liver microsomes or hepatocytes from various animal species to assess the rate at which a compound is metabolized. nuvisan.comspringernature.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nuvisan.com Hepatocytes, the main cells of the liver, provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters. nuvisan.comspringernature.com

Studies on various piperazine (B1678402) derivatives have been conducted using liver microsomes and hepatocytes from species such as rats, mice, dogs, and monkeys. nuvisan.comfrontiersin.org For instance, the metabolic stability of a synthetic adenosine (B11128) derivative, YZG-331, was evaluated in liver microsomes from multiple species, showing significant degradation in rat liver microsomes within a 120-minute incubation period. frontiersin.org Similarly, another piperazine derivative, UNC10201652, was studied in mouse, rat, and human liver microsomes and hepatocytes, demonstrating its clearance through metabolic processes. nih.gov These types of studies allow for the determination of key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2), which are essential for predicting the compound's behavior in vivo. nuvisan.com

Table 1: Representative In Vitro Metabolic Stability Data for Piperazine Derivatives in Animal Systems

| Compound | Test System | Species | Key Findings |

| YZG-331 | Liver Microsomes | Rat, Mouse, Dog, Monkey | Unstable in rat and mouse liver microsomes, with over 46% and 11% degradation in 120 minutes, respectively. frontiersin.org |

| UNC10201652 | Liver Microsomes | Mouse, Rat | Showed intrinsic clearances of 115 and 194 µL/min/mg, respectively. nih.gov |

| UNC10201652 | Hepatocytes | Mouse, Rat | Exhibited intrinsic clearances of 116 and 140 µL/min/10^6 cells, respectively. nih.gov |

Note: Data presented is for representative piperazine derivatives and not for 1-(3-(Methylthio)propyl)piperazine directly.

Identification and Characterization of Major Metabolites in Animal Systems

The biotransformation of piperazine-containing compounds often leads to the formation of several metabolites. The primary metabolic reactions include oxidation, hydroxylation, and degradation of the piperazine ring.

For example, studies on the designer drug 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rats revealed extensive metabolism. nih.gov The major metabolic pathways involved hydroxylation of the aromatic ring and the breakdown of the piperazine moiety. nih.gov This resulted in metabolites such as hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine. nih.gov These primary metabolites can then undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to facilitate their excretion. nih.gov

Another study on a 1,3-disubstituted piperazine derivative, MB243, in rats identified a novel metabolic pathway involving the contraction of the piperazine ring to form a substituted imidazoline (B1206853). nih.gov This process was initiated by an oxidation of the piperazine ring. nih.gov

Table 2: Common Metabolites of Piperazine Derivatives in Animal Systems

| Parent Compound Class | Metabolic Reaction | Major Metabolite Types |

| Phenylpiperazines | Aromatic Hydroxylation | Hydroxylated phenylpiperazines |

| Phenylpiperazines | Piperazine Ring Degradation | N-phenylethylenediamine derivatives, Chloroaniline derivatives |

| Substituted Piperazines | Ring Contraction | Imidazoline derivatives |

| General Piperazines | N-dealkylation | Dealkylated piperazine derivatives |

| General Piperazines | Oxidation | Piperazine N-oxides |

Note: This table represents common metabolic pathways for various piperazine derivatives, as specific data for this compound is unavailable.

Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Flavin-containing Monooxygenases)

The metabolism of many piperazine derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.orgnih.gov These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics. Studies have shown that specific CYP isozymes are involved in the metabolism of certain piperazine compounds. For instance, the metabolism of YZG-331 in rat liver microsomes was found to be catalyzed by CYP enzymes. frontiersin.org

In addition to CYPs, flavin-containing monooxygenases (FMOs) can also play a role in the metabolism of piperazine derivatives. frontiersin.org FMOs are another class of Phase I metabolic enzymes that can catalyze the oxidation of nitrogen- and sulfur-containing compounds. The study on YZG-331 indicated the involvement of FMO1 and FMO3 in its metabolism in rat liver microsomes. frontiersin.org

The specific enzymes involved in the biotransformation of this compound would likely include both CYP and FMO systems, given the presence of both nitrogen and sulfur atoms in its structure.

Metabolic Fate in Animal Models (e.g., Excretion Pathways, Tissue Distribution)

Following metabolism, the resulting metabolites and any remaining parent compound are eliminated from the body through various excretion pathways, primarily via urine and feces. europa.eu

Studies on piperazine itself in pigs and poultry have shown that it is rapidly absorbed after oral administration and predominantly excreted in the urine. europa.eu In pigs, the major route of excretion was urine, while in laying hens, a significant portion of the administered dose was recovered in the excreta. europa.eu A study on 14C-labeled piperazine in pigs showed that 55.7% of the administered radioactivity was recovered in the urine and 15.9% in the feces after 168 hours. europa.eu Unchanged piperazine was the major component found in the excreta. europa.eu

The tissue distribution of piperazine derivatives can vary depending on the specific compound's physicochemical properties. While detailed tissue distribution studies for this compound are not available, studies with other piperazine compounds provide some insights. Following administration, compounds are distributed throughout the body, and their concentrations in various tissues are measured over time.

Role of Microbiota in this compound Metabolism

The gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of various compounds that are not absorbed in the upper gastrointestinal tract. nih.govnih.gov These microorganisms possess a diverse array of enzymes capable of metabolizing xenobiotics. nih.gov

Given the structure of this compound, it is plausible that the gut microbiota could play a role in its metabolism, potentially through reactions such as the cleavage of the methylthio group or modifications to the piperazine ring. However, without specific studies, this remains speculative.

Future Directions and Research Gaps in the Academic Study of 1 3 Methylthio Propyl Piperazine

Exploration of Novel Biological Targets and Mechanistic Hypotheses

A primary and critical research gap is the identification of the biological targets of 1-(3-(Methylthio)propyl)piperazine. The piperazine (B1678402) moiety is known to interact with a wide array of receptors and enzymes, particularly within the central nervous system. researchgate.net Derivatives have shown activity as antipsychotics, antidepressants, and anxiolytics, often through modulation of monoamine pathways. researchgate.net Future research should, therefore, initiate with broad-spectrum screening to determine the binding profile of this compound against a panel of common biological targets.

Given the structural features of the compound, several mechanistic hypotheses could be investigated:

Dopamine (B1211576) and Serotonin (B10506) Receptors: Many piperazine derivatives exhibit affinity for various dopamine (D1, D2, D3, D4) and serotonin (5-HT) receptor subtypes. The specific length and nature of the 3-(methylthio)propyl side chain could confer selectivity for a particular receptor subtype.

Enzyme Inhibition: The thioether moiety might play a role in interactions with enzymes where sulfur-containing residues are important for catalysis or binding.

Ion Channels: The basic nitrogen atoms of the piperazine ring could interact with ion channels, a mechanism of action for some neurologically active compounds.

Systematic in vitro binding and functional assays are essential first steps to elucidate the primary pharmacological activities of this compound.

Advanced Synthetic Methodologies for Complex Analog Generation

While the synthesis of simple piperazine derivatives is well-established, the generation of a diverse library of complex analogs of this compound would be crucial for establishing structure-activity relationships (SAR). organic-chemistry.org Future research should focus on developing advanced and efficient synthetic strategies.

Key areas for synthetic exploration include:

Modification of the Piperazine Ring: Introduction of substituents on the carbon atoms of the piperazine ring can significantly impact activity and selectivity.

Variation of the Thioether Linkage: Oxidation of the sulfur atom to sulfoxide (B87167) or sulfone would create analogs with different electronic and steric properties.

Alteration of the Propyl Chain: Varying the length of the alkyl chain connecting the piperazine and the methylthio group could fine-tune the compound's interaction with its biological target.

Substitution on a Second Piperazine Nitrogen: If the second nitrogen is unsubstituted, a wide variety of aryl or alkyl groups could be introduced to explore their impact on the pharmacological profile.

Modern synthetic techniques such as flow chemistry and high-throughput parallel synthesis could be employed to rapidly generate a library of such analogs for screening.

Table 1: Potential Analogs of this compound for Synthesis and SAR Studies

| Analog Type | Modification | Rationale |

| Oxidation Analogs | 1-(3-(Methylsulfinyl)propyl)piperazine | Investigate the effect of sulfur oxidation state on activity. |

| 1-(3-(Methylsulfonyl)propyl)piperazine | Further explore the impact of sulfur oxidation. | |

| Chain Length Analogs | 1-(2-(Methylthio)ethyl)piperazine | Study the influence of linker length. |

| 1-(4-(Methylthio)butyl)piperazine | Determine optimal chain length for target binding. | |

| Piperazine Ring Analogs | 1-(3-(Methylthio)propyl)-2-methylpiperazine | Introduce steric bulk and a chiral center. |

| 1-(3-(Methylthio)propyl)-3,5-dimethylpiperazine | Explore the impact of multiple substitutions. | |

| N4-Substituted Analogs | 1-(3-(Methylthio)propyl)-4-phenylpiperazine | Introduce an aromatic group for potential pi-stacking interactions. |

| 1-(3-(Methylthio)propyl)-4-benzylpiperazine | Add a flexible aromatic moiety. |

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

Once a primary biological activity is identified, multi-omics approaches can provide a comprehensive understanding of the cellular and systemic effects of this compound. nih.govnih.gov These technologies can reveal downstream signaling pathways, off-target effects, and potential biomarkers of response.

Future multi-omics studies could include:

Transcriptomics (RNA-seq): To identify changes in gene expression in response to treatment with the compound. This can reveal the cellular pathways that are modulated.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To profile changes in small molecule metabolites, which can indicate alterations in metabolic pathways.

Development of Predictive Computational Models for Structure-Activity-Property Relationships

In conjunction with the synthesis of analogs, the development of predictive computational models can accelerate the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built to correlate the chemical structures of the analogs with their biological activities and physicochemical properties.

Future computational research should focus on:

3D-QSAR: To build models that consider the three-dimensional structure of the compounds and their interaction with a putative binding site.

Pharmacophore Modeling: To identify the key chemical features required for biological activity.

Molecular Docking: To predict the binding mode of the compounds to their biological target, which can guide the design of more potent and selective analogs.

ADMET Prediction: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the analogs, helping to prioritize compounds with favorable drug-like properties.

These computational approaches can help to rationalize the experimental data and guide the design of new analogs with improved properties.

Potential as a Pharmacological Tool or Probe Molecule in Basic Biological Research

Even if this compound itself does not prove to be a viable drug candidate, it could serve as a valuable pharmacological tool or probe molecule for basic biological research. If the compound is found to have high potency and selectivity for a specific biological target, it can be used to study the function of that target in cells and in vivo.

Potential applications as a research probe include:

Target Validation: To confirm the role of a specific receptor or enzyme in a physiological or pathological process.

Pathway Elucidation: To dissect the signaling pathways downstream of its biological target.

Imaging Agent Development: Radiolabeled or fluorescently tagged versions of the compound could be synthesized to visualize the distribution of its target in living organisms.

The development of such a tool would be a significant contribution to the field, enabling further research into the biological systems it modulates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(3-(Methylthio)propyl)piperazine derivatives, and how are yields optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can be synthesized by reacting piperazine with alkyl halides or thiol-containing precursors under reflux in polar solvents (e.g., DCM/H₂O mixtures). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also used to introduce triazole moieties . Yield optimization requires controlling reaction time, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Low toxicity is maintained by avoiding harsh reagents, as seen in modified derivatives with β-cyclodextrin .

Q. How are structural and purity characteristics of this compound validated?

- Methodological Answer : Elemental analysis (C, H, N, S content) and spectral techniques (¹H/¹³C NMR, FT-IR) confirm molecular structure. Mass spectrometry (EI-MS or ESI-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or TLC (silica plates, hexane/ethyl acetate eluents). Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Q. What preliminary biological screening approaches are used for piperazine derivatives?

- Methodological Answer : In vitro assays include:

- Antiplatelet activity : ADP-induced platelet aggregation tests using human platelet-rich plasma .

- Local anesthetic activity : Infiltration anesthesia models in rodents (e.g., lidocaine as a positive control) to measure duration and efficacy .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextrin inclusion) impact biological activity and toxicity trade-offs?

- Methodological Answer : β-cyclodextrin complexes reduce toxicity by improving solubility but may decrease bioactivity due to steric hindrance. Comparative studies involve:

- In vivo toxicity : LD₅₀ determination in murine models.

- Bioactivity assays : Dose-response curves for antiplatelet or anesthetic effects.

- Molecular docking : Simulations to assess binding affinity changes to targets (e.g., serotonin receptors) .

Q. What experimental parameters govern the efficacy of this compound in CO₂ capture systems?

- Methodological Answer : In K₂CO₃-based carbon sequestration:

- Key parameters : Gas/liquid flow rates, temperature (20–60°C), piperazine concentration (0.1–1.0 M), and membrane contactor design (PTFE hollow fibers).

- Performance metrics : CO₂ absorption rate (mmol/s), removal efficiency (%), and solvent stability (via FT-IR monitoring of degradation products) .

- Data Table :

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| [Piperazine] | 0.5–0.7 M | ↑ Absorption rate by 30–50% |

| Temperature | 40–50°C | ↑ Kinetics but ↓ solvent stability |

| Flow Rate (L/min) | 0.2–0.5 | Balance between contact time and throughput |

Q. How can crystallographic data resolve contradictions in reported thermal stability of piperazine inclusion complexes?

- Methodological Answer : X-ray diffraction (XRD) identifies polymorphs (e.g., hemihydrate vs. anhydrous forms). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···π contacts in methylthio derivatives). Thermal stability discrepancies are addressed by:

- Controlled crystallization : Varying solvent polarity and cooling rates.

- In situ monitoring : Focused beam reflectance measurement (FBRM) to track crystal habit changes during phase transitions .

Q. What computational strategies elucidate the biosynthetic pathways of strained piperazine alkaloids like herquline A?

- Methodological Answer : Density functional theory (DFT) models non-enzymatic stereoselective transformations (e.g., dityrosine cyclization). Molecular dynamics (MD) simulations predict enzyme-substrate interactions in nonribosomal peptide synthetase (NRPS) systems. Retrobiosynthetic analysis identifies key intermediates (e.g., N-methylation as a trigger for cascade reactions) .

Q. How do arylpiperazine conformations (coplanar vs. perpendicular) influence serotonin receptor affinity?

- Methodological Answer :

- X-ray crystallography : Resolve receptor-ligand complexes (e.g., 5-HT₁A).

- SAR studies : Compare substituent effects (e.g., 3-CF₃ vs. 4-OCH₃ on phenyl rings).

- Free-energy calculations : MM-PBSA/GBSA to quantify binding energy differences.

- Data Contradiction Resolution : Meta-analysis of receptor activation assays (cAMP vs. Ca²⁺ signaling) clarifies agonist/antagonist discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.